1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one
Description
Structure
3D Structure
Properties
CAS No. |
59153-06-9 |
|---|---|
Molecular Formula |
C10H17N3OS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanyl-1,2,4-triazaspiro[5.5]undec-2-en-5-one |
InChI |
InChI=1S/C10H17N3OS/c1-13-10(6-4-3-5-7-10)8(14)11-9(12-13)15-2/h3-7H2,1-2H3,(H,11,12,14) |
InChI Key |
NKLZKOJCVGQYSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCCCC2)C(=O)NC(=N1)SC |
Origin of Product |
United States |
Biological Activity
1-Methyl-3-(methylthio)-1,2,4-triazaspiro(5.5)undec-3-en-5-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 59153-06-9
- Molecular Formula : C10H14N4OS
- Molecular Weight : 226.31 g/mol
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may bind to specific cellular receptors, influencing various biological pathways.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for metabolic processes, thereby altering cellular metabolism.
- Signal Transduction Modulation : The compound could modulate signal transduction pathways that regulate cellular functions and responses.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study on Antibacterial Activity : A methanolic extract containing similar triazine derivatives showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects on cancer cell lines:
- Cell Line Studies : Research indicated that certain derivatives demonstrated cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant antiproliferative activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Triazole Derivatives
MRK-740 (1,4,9-Triazaspiro[5.5]undecane Derivative)
- Structure : Contains a spiro[5.5]undecane core but substituted with a 1,2,4-oxadiazole and aromatic groups (3,5-dimethoxyphenyl, 2-methylpyridinyl).
- Properties: Higher molecular weight (464.57 g/mol) due to bulky substituents.
- Contrast : The target compound lacks oxadiazole and aromatic moieties, likely reducing steric hindrance and altering bioactivity.
1,2,4-Triazaspiro[4.5]decane-3-thiones
- Structure : Smaller spiro[4.5]decane system with a thione (-SH) group instead of methylthio.
- Synthesis: Produced via reactions of hydrazinecarbothioamides with malononitrile derivatives .
Triazinone and Triazolopyrimidinone Derivatives
Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one)
- Structure: A triazinone herbicide with a methylthio group and tert-butyl substituent.
- Properties: High water solubility (1100 mg/L at 20°C) and soil mobility due to polar triazinone ring. Acts via photosystem II inhibition .
- Comparison : The target compound’s spiro system likely reduces solubility but enhances structural complexity for targeted biological interactions.
TP1 (3H-5-(Chloromethyl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-7-one)
- Structure : Combines triazole and pyrimidine rings with chloromethyl and methylthio groups.
- Synthesis : Microwave-assisted reaction in acetic acid, yielding 45–65% crude product .
- Contrast: The chlorine substituent increases electrophilicity, whereas the target compound’s enone system may favor nucleophilic addition.
Simple Triazole Derivatives
3-(Substituted Methylthio)-4H-1,2,4-triazoles
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Methylthio Group : Shared with Metribuzin and TP1, this substituent may contribute to electron transport disruption or thiol-mediated reactivity .
- Synthesis Challenges : Spirocyclic compounds often require multi-step syntheses (e.g., cyclization catalysts like InCl3 or Et3N), whereas simpler triazoles are more straightforward .
Preparation Methods
Formation of 1-Methyl-1,2,4-Triazole Core
A key intermediate in the synthesis is 1-methyl-1H-1,2,4-triazole derivatives. According to a detailed patent procedure, the preparation involves:
- Methylation of 1,2,4-triazole by reacting with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.
- Subsequent lithiation of 1-methyl-1,2,4-triazole using n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature.
- Electrophilic substitution with dibromomethane or trimethylchlorosilane to introduce bromine or trimethylsilyl groups at the 5-position.
- Carboxylation by bubbling carbon dioxide into the lithiated intermediate to form 5-substituted triazole-3-carboxylic acids.
- Esterification with methanol and thionyl chloride to obtain methyl esters.
- Reduction or dehalogenation steps using palladium on carbon (Pd/C) under hydrogen atmosphere or zinc powder to yield 1-methyl-1H-1,2,4-triazole-3-methyl formate derivatives.
This sequence provides a versatile platform for further functionalization.
Introduction of Methylthio Group
The methylthio substituent at the 3-position of the triazole ring is typically introduced via nucleophilic substitution or thiolation reactions on suitable precursors such as 3-amino-1,2,4-triazole derivatives. The compound 3-(methylthio)-1,2,4-triazol-5-amine is a known intermediate with established synthetic routes involving:
Construction of the Spirocyclic Framework
The spirocyclic system in 1,2,4-triazaspiro(5.5)undec-3-en-5-one involves fusion of the triazole ring to an 11-membered ring system. This is generally achieved by:
- Cyclization reactions where a suitable precursor containing both the triazole and a linear or cyclic alkyl chain undergoes intramolecular nucleophilic attack or condensation.
- Use of base or acid catalysis to promote ring closure forming the spiro junction.
- Control of stereochemistry and ring size by choice of starting materials and reaction conditions.
Oxidation and Functional Group Transformations
The en-5-one functionality is introduced by oxidation of the corresponding sulfide or alcohol precursors. For example:
- Oxidation of methylthio-substituted intermediates using sodium hypochlorite in the presence of sodium hydroxide under controlled temperature and stirring conditions.
- Use of catalytic systems such as sodium tungstate with hydrogen peroxide in methanol-water mixtures to achieve selective oxidation with high yield and purity.
- Post-oxidation workup involving pH adjustment, extraction, drying, and crystallization to isolate the target compound with high purity (typically >95%).
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Methylation | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole | High yield, base methylation |
| 2 | Lithiation & Electrophilic Substitution | n-BuLi or LDA, THF, dibromomethane or TMSCl, low temp | 5-bromo or 5-trimethylsilyl-1-methyl-1,2,4-triazole | Controlled regioselectivity |
| 3 | Carboxylation | CO2 gas, LDA, THF, low temp | 5-substituted triazole-3-carboxylic acid | Efficient carboxylation |
| 4 | Esterification | Methanol, thionyl chloride | Methyl ester derivatives | High purity esters |
| 5 | Reduction/Dehalogenation | Pd/C, hydrogen, DBU or Zn powder, acetic acid | 1-methyl-1,2,4-triazole-3-methyl formate | High yield, selective reduction |
| 6 | Methylthio Introduction | Methylthiolating agents, 3-amino-1,2,4-triazole | 3-(methylthio)-1,2,4-triazol-5-amine | Selective thiolation |
| 7 | Spirocyclization | Intramolecular cyclization, acid/base catalysis | 1,2,4-triazaspiro(5.5)undec-3-en-5-one | Controlled ring formation |
| 8 | Oxidation | NaOCl, NaOH, Na2WO4 catalyst, H2O2, methanol-water | Oxidized en-5-one product | Yields ~80-88%, high purity |
Research Findings and Optimization Notes
- The lithiation and electrophilic substitution steps require strict temperature control (typically -78°C to 0°C) to avoid side reactions and ensure regioselectivity.
- Use of tetrahydrofuran as solvent is critical for solubility and reaction efficiency in lithiation and carboxylation steps.
- Oxidation reactions benefit from catalytic amounts of sodium tungstate and controlled addition of hydrogen peroxide to minimize over-oxidation and degradation.
- Crystallization from acetonitrile or mixed solvents after oxidation improves product purity and facilitates isolation.
- The methylthio group introduction is sensitive to reaction conditions; mild bases and controlled temperature prevent decomposition.
- Spirocyclization yields depend on the precursor design; flexible alkyl chains with appropriate leaving groups enhance cyclization efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
